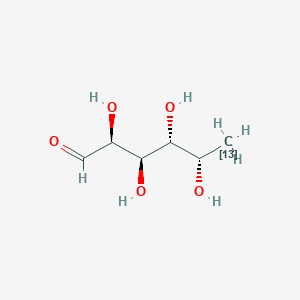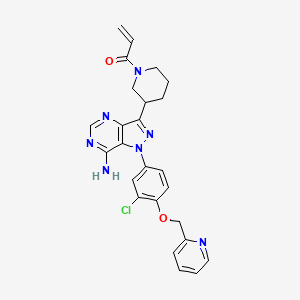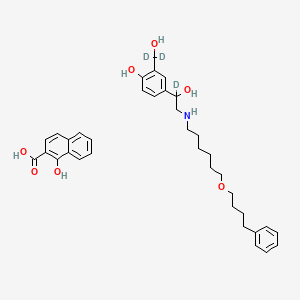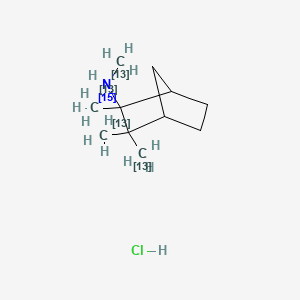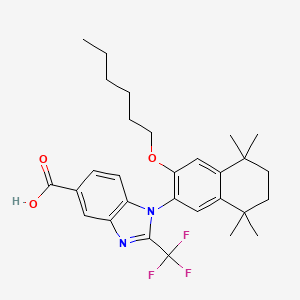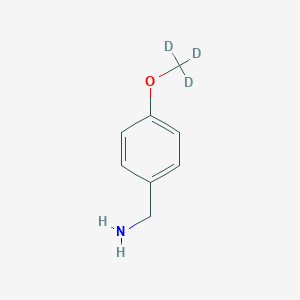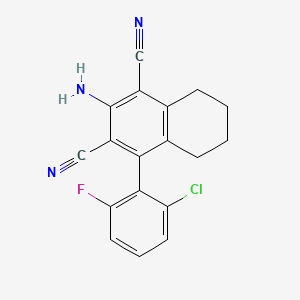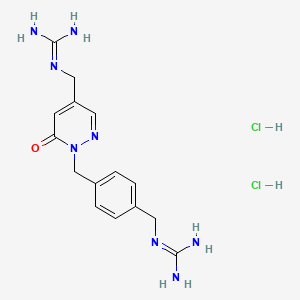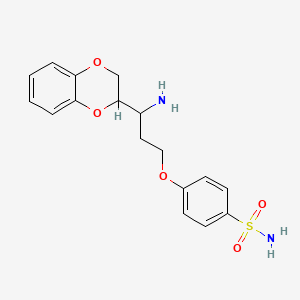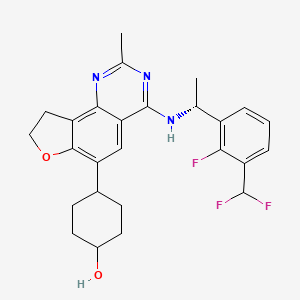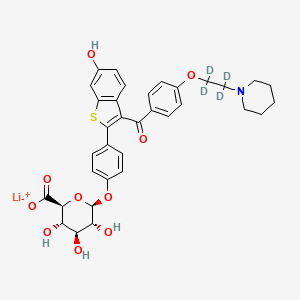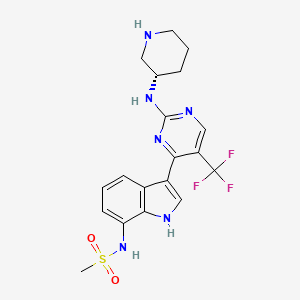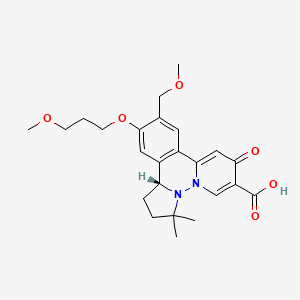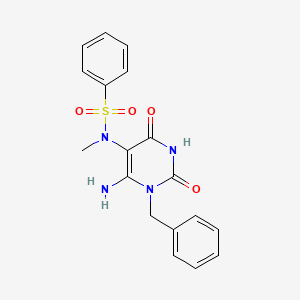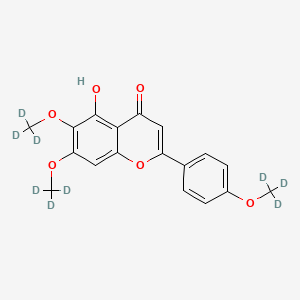
Salvigenin-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Salvigenin-d9 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Salvigenin molecule. This process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The production is carried out under strict quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Salvigenin-d9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity and stability .
Applications De Recherche Scientifique
Salvigenin-d9 has a wide range of scientific research applications, including:
Chemistry:
Biology:
- Investigated for its neuroprotective effects in oxidative stress-induced apoptosis and autophagy in human neuroblastoma cells .
Medicine:
- Demonstrated antitumor properties in hepatocellular carcinoma by suppressing glycolysis and chemoresistance through the PI3K/AKT/GSK-3β pathway .
- Exhibited lipid-lowering and mitochondrial stimulatory effects, making it a potential candidate for treating metabolic syndrome .
Industry:
Mécanisme D'action
Salvigenin-d9 exerts its effects through various molecular targets and pathways:
Neuroprotective Effects: It promotes autophagy and attenuates apoptosis in neuroblastoma cells by modulating oxidative stress pathways.
Antitumor Activity: In hepatocellular carcinoma, this compound inhibits the PI3K/AKT/GSK-3β signaling pathway, reducing glycolysis and enhancing sensitivity to chemotherapeutic agents.
Metabolic Effects: It stimulates mitochondrial functionality and decreases lipid levels by affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Salvigenin-d9 is unique due to its deuterium labeling, which enhances its stability and allows for precise studies. Similar compounds include:
Eupatorin: Another flavone with similar biological activities but without deuterium labeling.
Cirsilineol: A methoxylated flavone with comparable antioxidant and anti-inflammatory properties.
Gardenin B: A flavone with similar lipid-lowering effects but different structural features.
This compound stands out due to its enhanced stability and precise pharmacokinetic properties, making it a valuable compound for scientific research and therapeutic applications.
Propriétés
Formule moléculaire |
C18H16O6 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
5-hydroxy-6,7-bis(trideuteriomethoxy)-2-[4-(trideuteriomethoxy)phenyl]chromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
QCDYOIZVELGOLZ-GQALSZNTSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC([2H])([2H])[2H])OC([2H])([2H])[2H])O |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


